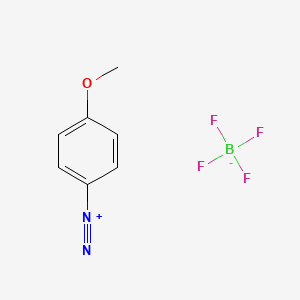

4-Methoxybenzenediazonium tetrafluoroborate

描述

4-Methoxybenzenediazonium tetrafluoroborate (chemical formula: C₇H₇BF₄N₂O) is a diazonium salt characterized by a methoxy (-OCH₃) substituent at the para position of the benzene ring. It is a light-sensitive, hygroscopic solid with a melting point of 142–144°C and requires storage at -20°C to prevent decomposition . The compound is synthesized via diazotization of p-anisidine (4-methoxyaniline) using nitrous acid (HNO₂) in the presence of tetrafluoroboric acid (HBF₄), yielding a stable diazonium tetrafluoroborate salt .

Its applications span diverse fields:

- Organic Synthesis: Serves as a precursor for indole derivatives via halogen-atom transfer (XAT) reactions .

- Materials Science: Functionalizes single-wall carbon nanotubes (SWCNTs), inducing red-shifted photoluminescence for optoelectronic applications .

- Radical Chemistry: Generates aryl radicals (4-MeO-Ph•) in electron-transfer reactions with melanin and catechol derivatives .

- Catalysis: Used in palladium-catalyzed C–H activation processes for selective arylation .

属性

IUPAC Name |

4-methoxybenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N2O.BF4/c1-10-7-4-2-6(9-8)3-5-7;2-1(3,4)5/h2-5H,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGWNWAFXUPZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.COC1=CC=C(C=C1)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1513880-67-5 | |

| Record name | Benzenediazonium, 4-methoxy-, tetrafluoroborate(1-) (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1513880-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70196646 | |

| Record name | 4-Methoxybenzenediazoniumfluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-64-3 | |

| Record name | 4-Methoxybenzenediazonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzenediazoniumfluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzenediazoniumfluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzenediazonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

4-Methoxybenzenediazonium tetrafluoroborate can be synthesized through the diazotization of 4-methoxyaniline. The process involves the reaction of 4-methoxyaniline with sodium nitrite (NaNO₂) in the presence of an acid, typically hydrochloric acid (HCl), to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium ion. The resulting diazonium salt is then treated with tetrafluoroboric acid (HBF₄) to precipitate this compound as a solid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the process.

化学反应分析

Types of Reactions

4-Methoxybenzenediazonium tetrafluoroborate undergoes several types of chemical reactions, including:

Azo Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds, which are characterized by the presence of a -N=N- linkage.

Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, and cyano groups through nucleophilic substitution reactions.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

Azo Coupling: Typically carried out in an alkaline medium using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Substitution: Reagents such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are used in the Sandmeyer reaction to introduce halides.

Reduction: Sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) can be used as reducing agents.

Major Products

Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.

Substituted Benzenes: Formed through nucleophilic substitution reactions.

Aniline Derivatives: Formed through reduction reactions.

科学研究应用

Organic Synthesis

Azo Coupling Reactions :

4-Methoxybenzenediazonium tetrafluoroborate is primarily used as a coupling agent in the synthesis of azo compounds. These compounds are characterized by the azo group () and are widely utilized in dye manufacturing due to their vibrant colors.

- Case Study : A study demonstrated its effectiveness in synthesizing high-quality azo dyes with improved stability due to the methoxy substitution, enhancing the reaction efficiency .

Substitution Reactions :

The diazonium group can be substituted by various nucleophiles, allowing for the introduction of different functional groups into aromatic systems.

- Example : Substitution reactions have been documented where halides and hydroxyl groups replace the diazonium group, leading to diverse aromatic derivatives .

Material Science

Surface Modification :

This compound is employed in modifying surfaces to create functionalized materials. The ability to graft onto surfaces makes it useful for producing coatings with specific properties.

- Application : Research has shown that this compound can enhance the surface properties of materials by creating stable phenyl layers through electrochemical grafting .

Biochemistry

Labeling Biomolecules :

In biochemical studies, this diazonium salt is used for labeling biomolecules, facilitating the study of enzyme mechanisms and cellular interactions.

- Research Insight : The interaction of this compound with synthetic DOPA-melanin has been explored using EPR spectroscopy, highlighting its role in melanin-related biochemical processes .

Pharmaceuticals

Drug Development :

The compound is being investigated for its potential applications in drug development, particularly in synthesizing complex organic molecules that could lead to new therapeutic agents.

- Future Directions : Ongoing research aims to utilize its reactivity to introduce various functional groups into pharmaceutical compounds, enhancing their efficacy and specificity .

Chemical Reactions Analysis

| Type of Reaction | Description |

|---|---|

| Azo Coupling | Forms azo compounds with phenols and amines. |

| Substitution | Allows replacement of the diazonium group with halides or hydroxyls. |

| Reduction | Converts diazonium group into aniline derivatives. |

Feasible Synthetic Routes

The synthesis of this compound involves:

- Diazotization : Reacting 4-methoxyaniline with sodium nitrite in an acidic medium at low temperatures.

- Formation of Tetrafluoroborate Salt : Treating the resulting diazonium ion with tetrafluoroboric acid to precipitate the salt.

作用机制

The mechanism of action of 4-methoxybenzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The diazonium group is highly electrophilic and can react with nucleophiles to form new covalent bonds. This reactivity is exploited in azo coupling reactions, where the diazonium ion reacts with electron-rich aromatic compounds to form azo linkages.

相似化合物的比较

Comparison with Similar Compounds

Diazonium tetrafluoroborate salts with varying substituents exhibit distinct reactivity, stability, and applications. Below is a comparative analysis:

Substituent Effects on Reactivity and Stability

Mechanistic Insights

- Electron-Donating Groups (e.g., -OCH₃) : Stabilize aryl radicals via resonance, enabling autocatalytic radical generation in melanin reactions . Methoxy-substituted diazonium salts are preferred in XAT-based indole synthesis due to efficient radical trapping (yields: 60–97%) .

- Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity but reduce stability. 4-Nitro derivatives require low temperatures for storage and react rapidly in SWCNT functionalization, creating distinct electronic defects .

- Steric Effects : Ortho-substituted analogs (e.g., 2-methoxy) exhibit lower yields in indole synthesis (54–73%) due to hindered access to the diazonium ion .

Application-Specific Performance

- Indole Synthesis :

- SWCNT Functionalization :

- Radical Reactions :

Research Findings and Data Tables

Table 2: Photoluminescence (PL) Properties of Functionalized SWCNTs

生物活性

Overview

4-Methoxybenzenediazonium tetrafluoroborate (CAS 459-64-3) is an organic compound characterized by a diazonium group attached to a methoxy-substituted benzene ring. This compound is utilized primarily in organic synthesis, particularly for the preparation of azo compounds and in various biochemical applications. Its biological activity has been explored in relation to its interactions with melanin and other cellular components.

The primary biological target of this compound is synthetic DOPA-melanin and its precursors. The compound engages in a one-electron transfer process with melanin, generating aryl radicals that can influence cellular activities. This interaction has implications for both biochemical pathways and potential therapeutic applications.

Key Points:

- Interaction with Melanin : The diazonium salt reacts with melanin precursors, leading to the formation of stable radicals. This process is autocatalytic and involves the generation of o-quinones, which play a significant role in melanin biosynthesis and cellular signaling .

- Cellular Effects : The compound affects various cell types by altering cell signaling pathways, gene expression, and metabolic processes. Its reactivity allows it to participate in enzyme inhibition or activation, impacting cellular functions .

This compound exhibits several notable biochemical properties:

- Reactivity : Its diazonium structure facilitates rapid reactions with nucleophiles, making it a useful reagent in organic synthesis and biochemistry.

- Stability : While stable under certain conditions, the compound decomposes in aqueous environments, which can affect its long-term biological effects .

Case Studies

- Melanin Interaction Studies : Research utilizing EPR spectroscopy has demonstrated the interaction of this compound with melanin, highlighting its potential role in modulating melanin-related cellular processes. These studies indicate that the compound can influence oxidative stress responses in cells exposed to reactive oxygen species .

- Toxicological Assessments : Animal model studies have shown that dosage significantly affects the biological activity of this compound. Lower doses may enhance beneficial cellular processes while higher doses can lead to toxicity and adverse effects .

- Metabolic Pathways : The compound participates in various metabolic pathways, particularly those involving melanin synthesis and oxidative stress response mechanisms. Its ability to form stable diazonium ions allows it to engage in metabolic reactions that alter metabolite levels within cells .

Applications

The biological activity of this compound extends into several fields:

- Organic Synthesis : It serves as a precursor for azo dyes and other aromatic compounds.

- Material Science : The compound is used for surface modifications and functionalized material preparation.

- Biochemistry : It aids in the labeling of biomolecules and studying enzyme mechanisms.

- Pharmaceutical Development : Investigations are ongoing regarding its potential applications in drug development due to its unique reactivity profile .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CH₃OC₆H₄N₂BF₄ |

| Molecular Weight | 221.95 g/mol |

| Melting Point | 142-144 °C |

| Solubility | Decomposes in water |

| Biological Effect | Dosage Range | Observed Outcome |

|---|---|---|

| Cell Signaling Modulation | Low Dose | Enhanced signaling pathways |

| Toxicity | High Dose | Adverse cellular effects |

常见问题

Q. What are the recommended protocols for synthesizing and purifying 4-methoxybenzenediazonium tetrafluoroborate?

- Methodological Answer : The compound is typically synthesized by diazotization of 4-methoxyaniline in acidic media (e.g., HBF₄) at low temperatures (0–5°C). A detailed procedure involves dissolving 4-methoxyaniline in concentrated HCl, adding NaNO₂ dropwise under stirring, followed by precipitation with HBF₄. The product is filtered, washed with cold ether, and dried under vacuum . Purity (>98%) is confirmed via ¹H/¹³C NMR and IR spectroscopy, with characteristic peaks at δ 8.76 (d, aromatic H) and 2251 cm⁻¹ (C≡N stretch) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is thermally unstable and decomposes upon exposure to light or moisture. Storage at <−20°C in airtight, light-resistant containers under inert gas (Ar/N₂) is critical. Use N95 masks, nitrile gloves, and safety goggles during handling due to its skin corrosion (Category 1B) and eye damage (Category 1) hazards . Note: Safety classifications may vary regionally; consult local regulations .

Q. What are the common applications of this compound in organic synthesis?

- Methodological Answer : It is widely used as an arylating agent in:

- Sandmeyer-type reactions : Copper-free cyanidation to synthesize 4-methoxybenzonitrile (yields >85%) via aryl radical intermediates .

- Carbon nanotube functionalization : Covalent attachment to single-walled carbon nanotubes (SWCNTs) via aqueous-phase photolysis, introducing sp³ defects for tuning optoelectronic properties (Fig. 5a–e) .

- Alkyne carbonylation : Catalytic synthesis of β-boryl ketones with Pd catalysts (e.g., 70–90% yields for aliphatic alkynes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in radical intermediate detection during arylations?

- Methodological Answer : Conflicting EPR data may arise from competing pathways (e.g., aryl radical vs. quinone-mediated mechanisms). To address this:

- Use spin-trapping agents (e.g., DMPO or PBN) to stabilize transient radicals.

- Compare kinetics under anaerobic vs. aerobic conditions; autocatalytic radical generation is observed in the presence of melanin precursors .

- Example: Reaction with DOPA melanin produces 4-methoxyphenyl radicals (g = 2.0035) and melanin-derived semiquinones, confirmed by hyperfine coupling constants .

Q. What advanced catalytic systems utilize this compound for C–H activation?

- Methodological Answer : Palladium biohybrid catalysts enable selective C–H arylation in peptides. For example:

- Pd nanoparticles immobilized on enzyme scaffolds catalyze C–H activation of N-acetyl-L-tryptophan methyl ester (Table 1).

- Optimized conditions: 2 mol% Pd, 60°C, 24 h, yielding 78% C-2 arylated product. Mechanistic studies suggest Pd⁰/PdII redox cycling .

Q. How does the compound’s reactivity differ in polar vs. nonpolar solvents during defect engineering in nanomaterials?

- Methodological Answer : Solvent polarity impacts aryl radical generation and surface grafting efficiency:

| Solvent | Dielectric Constant | Grafting Efficiency (%) | Defect Density (defects/μm) |

|---|---|---|---|

| Water | 80.1 | 95 | 12 ± 3 |

| DMF | 36.7 | 68 | 7 ± 2 |

- Aqueous media enhance diazonium salt dissociation, increasing aryl radical flux for SWCNT functionalization .

Q. What mechanistic insights explain autocatalytic aryl radical formation in melanin systems?

- Methodological Answer : Autocatalysis arises from o-quinone intermediates generated during melanin oxidation. Key steps:

Initial one-electron transfer from melanin to diazonium ion, forming 4-methoxyphenyl radical (•OMePh).

•OMePh oxidizes melanin, generating o-quinones.

o-Quinones reduce additional diazonium ions, propagating the cycle (rate constant k = 1.2 × 10³ M⁻¹s⁻¹) .

Data Contradictions and Resolution

Q. Why do some studies report conflicting yields in alkyne carbonylation reactions?

- Resolution : Yields depend on alkyne substitution patterns:

| Alkyne Type | Yield Range (%) | Notes |

|---|---|---|

| Aryl (para-electron-rich) | 85–92 | Steric hindrance minimal |

| Aliphatic terminal | 70–88 | Competing side reactions <10% |

| Internal alkynes | <5 | Steric and electronic deactivation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。